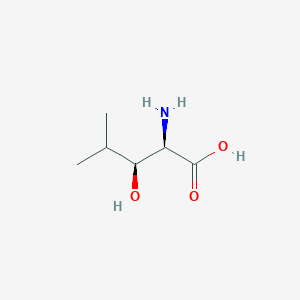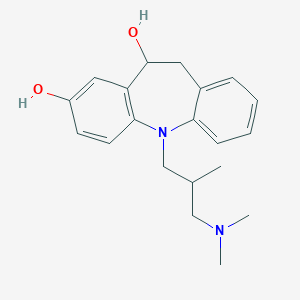
2,11-Dihydroxytrimipramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dihydroxytrimipramine, also known as Desmethylimipramine, is a tricyclic antidepressant drug that has been widely used in the treatment of depression and anxiety disorders. It was first synthesized in the 1950s and has since been extensively studied for its mechanism of action and therapeutic potential.
Mecanismo De Acción
The exact mechanism of action of 2,11-Dihydroxytrimipraminepramine is not fully understood. However, it is believed to work by blocking the reuptake of serotonin and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This ultimately results in an improvement in mood and a reduction in anxiety.
Efectos Bioquímicos Y Fisiológicos
2,11-Dihydroxytrimipraminepramine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,11-Dihydroxytrimipraminepramine in lab experiments is its well-established mechanism of action and therapeutic potential. This makes it a useful tool for studying the neurobiology of depression and anxiety disorders. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other antidepressant drugs.
Direcciones Futuras
There are a number of future directions for research on 2,11-Dihydroxytrimipraminepramine. One area of interest is the development of new and more effective antidepressant drugs based on its mechanism of action. Another area of interest is the use of 2,11-Dihydroxytrimipraminepramine in combination with other drugs to enhance its therapeutic effects. Additionally, research is needed to better understand the long-term effects of 2,11-Dihydroxytrimipraminepramine on the brain and body.
Métodos De Síntesis
The synthesis of 2,11-Dihydroxytrimipramine involves the reaction of imipramine with sodium borohydride in the presence of methanol. This process results in the removal of the N-methyl group from imipramine, leading to the formation of 2,11-Dihydroxytrimipraminepramine.
Aplicaciones Científicas De Investigación
2,11-Dihydroxytrimipraminepramine has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of major depressive disorder, panic disorder, and obsessive-compulsive disorder.
Propiedades
Número CAS |
158798-76-6 |
|---|---|
Nombre del producto |
2,11-Dihydroxytrimipramine |
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,5-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-7-5-4-6-15(18)10-20(24)17-11-16(23)8-9-19(17)22/h4-9,11,14,20,23-24H,10,12-13H2,1-3H3 |
Clave InChI |
HPSQNATYIDAHCR-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(C=C(C=C2)O)C(CC3=CC=CC=C31)O)CN(C)C |
SMILES canónico |
CC(CN1C2=C(C=C(C=C2)O)C(CC3=CC=CC=C31)O)CN(C)C |
Sinónimos |
2,11-dihydroxy-TMP 2,11-dihydroxytrimipramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



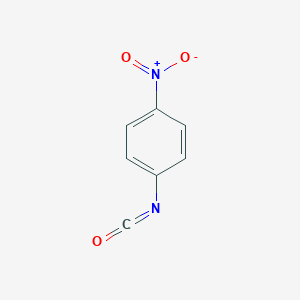
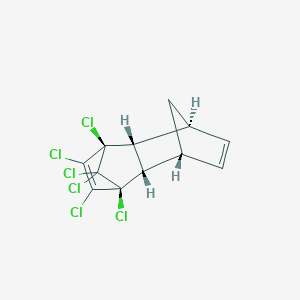
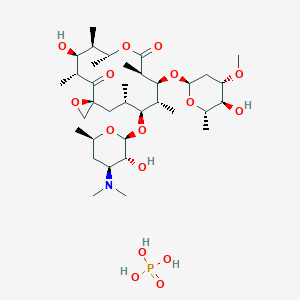
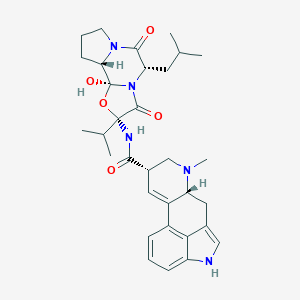


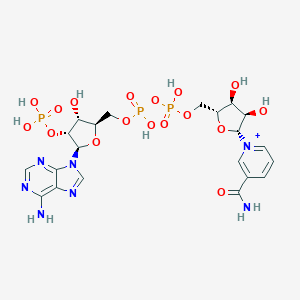
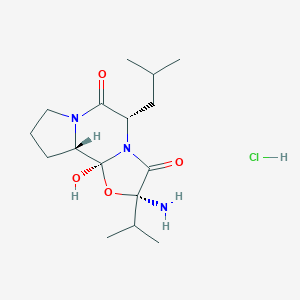


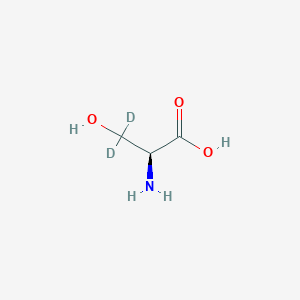

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)
